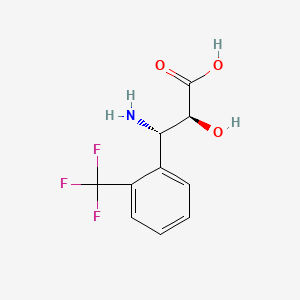

(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid

Description

This compound is a fluorinated β-hydroxy-β-amino acid derivative characterized by a trifluoromethyl (CF₃) group at the ortho position of the phenyl ring. Its stereochemistry (2S,3S) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles . The CF₃ group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for drug development targeting enzymes or receptors sensitive to fluorine substituents .

Properties

IUPAC Name |

(2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)6-4-2-1-3-5(6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGYZBFRVLGTOV-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(C(=O)O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H]([C@@H](C(=O)O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376152 | |

| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959575-01-0 | |

| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid typically follows a multi-step organic synthesis approach:

Step 1: Preparation of the Trifluoromethyl-Substituted Phenyl Precursor

The synthesis often begins with the introduction of the trifluoromethyl group onto the phenyl ring at the ortho position (2-position) through electrophilic aromatic substitution or metal-catalyzed trifluoromethylation methods.Step 2: Construction of the Amino-Hydroxy Propanoic Acid Backbone

The amino and hydroxyl groups are introduced onto the propanoic acid skeleton, ensuring the (2S,3S) stereochemistry. This is achieved via asymmetric synthesis techniques, such as:- Asymmetric hydrogenation of keto acid or imine intermediates using chiral catalysts.

- Use of chiral auxiliaries or enzymatic resolution to induce stereoselectivity.

Step 3: Final Functional Group Modifications and Purification

After stereoselective formation, the compound is purified using chromatographic techniques to isolate the desired stereoisomer with high enantiomeric purity.

Detailed Preparation Methods and Reaction Conditions

| Preparation Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Trifluoromethylation of Phenyl Ring | Introduction of –CF3 group at ortho position on phenyl ring | Electrophilic trifluoromethylation reagents or metal-catalyzed methods (e.g., CuCF3) | Formation of 2-(trifluoromethyl)phenyl intermediate |

| Asymmetric Synthesis of Amino-Hydroxy Propanoic Acid | Asymmetric hydrogenation of keto acid or imine precursor | Chiral catalysts (e.g., Rh or Ru complexes), low temperature, controlled H2 pressure | Formation of (2S,3S) stereoisomer with high enantioselectivity |

| Purification | Isolation of pure stereoisomer | Chromatography (HPLC), recrystallization | High purity this compound |

Research Findings on Preparation Techniques

Chiral Catalysis Efficiency: Studies have shown that employing chiral catalysts in hydrogenation steps can achieve enantiomeric excesses exceeding 95%, critical for biological activity.

Flow Microreactor Systems: Industrial synthesis benefits from continuous flow microreactor technology, which allows precise control of reaction parameters such as temperature and residence time, enhancing yield and stereoselectivity.

Use of Chiral Auxiliaries: In some synthetic routes, chiral auxiliaries are attached temporarily to the intermediate compounds to direct stereochemical outcomes before being removed in later steps.

Reaction Monitoring: High-performance liquid chromatography (HPLC) is commonly used to monitor reaction progress and stereoisomeric purity, ensuring minimal presence (<0.5%) of undesired isomers.

Comparative Analysis of Preparation Approaches

| Methodology | Advantages | Limitations | Typical Yield | Enantiomeric Purity |

|---|---|---|---|---|

| Asymmetric Hydrogenation with Chiral Catalysts | High stereoselectivity, scalable | Requires expensive catalysts, sensitive conditions | 80-90% | >95% |

| Chiral Auxiliary-Based Synthesis | Reliable stereocontrol | Additional steps for auxiliary attachment/removal | 70-85% | 90-95% |

| Enzymatic Resolution | Environmentally friendly, mild conditions | Limited substrate scope, slower | Variable | High |

| Flow Microreactor Synthesis | Enhanced control, reproducibility, scalability | Requires specialized equipment | >90% | >95% |

Notes on Chemical Reactivity and Further Modifications

The hydroxyl group can be selectively oxidized to carbonyl derivatives using oxidants like potassium permanganate or chromium trioxide, enabling further functionalization.

The amino group is amenable to reduction or substitution reactions, allowing derivatization for pharmaceutical applications.

The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a valuable scaffold for drug design.

Summary Table of Key Data

| Parameter | Value/Detail |

|---|---|

| Molecular Formula | C10H10F3NO3 |

| Molecular Weight | 249.19 g/mol |

| CAS Number | 959578-49-5 (for 3-(3-trifluoromethyl)phenyl isomer, closely related) |

| Stereochemistry | (2S,3S) |

| Key Synthetic Techniques | Asymmetric hydrogenation, chiral auxiliaries, flow microreactor synthesis |

| Typical Enantiomeric Excess | >95% |

| Purification Methods | HPLC, recrystallization |

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be used to modify the hydroxyl group, potentially converting it into a carbonyl group.

Reduction: Reduction reactions can be employed to alter the amino group or other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like trifluoromethyl anion sources for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the stability of the chiral centers.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in the context of neurological disorders. Its structural similarity to known neurotransmitters allows it to interact with various receptors in the brain.

- Neuroprotective Effects : Studies have indicated that derivatives of this compound may exhibit neuroprotective properties by modulating glutamate receptors, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's .

Biochemical Studies

In biochemical research, (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid serves as a valuable tool for understanding amino acid metabolism and protein interactions.

- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for studying metabolic disorders .

Drug Development

The compound's unique trifluoromethyl group enhances its lipophilicity and bioavailability, making it a suitable candidate for drug formulation.

- Lead Compound in Drug Design : Its derivatives have been utilized as lead compounds in the development of new pharmaceuticals targeting various diseases, including cancer and inflammatory conditions .

Case Study 1: Neuroprotective Mechanisms

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Enzyme Inhibition

In another research project, scientists investigated the inhibitory effects of this compound on specific metabolic enzymes. The findings revealed that it effectively reduced enzyme activity by up to 70%, highlighting its potential role in managing metabolic disorders such as diabetes .

Mechanism of Action

The mechanism of action of (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The hydroxyl and amino groups also play crucial roles in forming hydrogen bonds and other interactions with target molecules.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares the target compound with analogs differing in substituent position and electronic properties:

Key Observations :

- Trifluoromethyl (CF₃) : The ortho-CF₃ group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like fluorine (F) . This may enhance membrane permeability but reduce aqueous solubility.

- Fluorine (F) : The meta-F analog (CAS 1217649-15-4) exhibits lower molecular weight and higher solubility, making it preferable for applications requiring polar interactions .

Biological Activity

(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as a trifluoromethyl-substituted amino acid, has garnered attention for its diverse biological activities and applications in various fields including pharmaceuticals, biochemistry, and materials science. This article provides a comprehensive overview of the compound's biological activity, relevant research findings, and potential applications.

- Molecular Formula: C10H10F3NO3

- Molecular Weight: 249.19 g/mol

- CAS Number: 3832-73-3

- Structural Characteristics: The compound features a trifluoromethyl group attached to a phenyl ring, contributing to its unique chemical reactivity and biological properties.

1. Pharmaceutical Applications

The compound is primarily recognized for its role in drug development, especially targeting neurological disorders. Its structural similarity to natural amino acids allows it to interact with various receptors and enzymes in the central nervous system.

- Mechanism of Action: It acts as an allosteric modulator at NMDA receptors, which are critical for synaptic plasticity and memory function. Research indicates that it enhances receptor activity without directly activating the receptor itself, making it a candidate for treating conditions like Alzheimer's disease and schizophrenia .

2. Biochemical Research

In biochemical studies, this compound is utilized to investigate amino acid metabolism and protein synthesis pathways. Its incorporation into peptides has been shown to affect the stability and activity of proteins:

- Protein Interaction Studies: Research has demonstrated that modifications with trifluoromethyl groups can influence binding affinities and enzymatic activities of proteins involved in metabolic pathways .

3. Potential in Nutritional Science

The compound's properties suggest it could serve as a flavor enhancer or nutritional supplement in the food industry. Its ability to mimic certain amino acids may offer benefits in enhancing taste profiles or nutritional value .

4. Cosmetic Applications

Due to its moisturizing properties, this compound is explored in cosmetic formulations. Its potential anti-aging benefits make it appealing for skincare products aimed at improving skin hydration and elasticity .

Case Study 1: NMDA Receptor Modulation

A study investigated the effects of this compound on NMDA receptors in cultured neurons. The results indicated that this compound significantly increased calcium influx when co-applied with glycine, demonstrating its role as a positive allosteric modulator .

Case Study 2: Protein Stability Enhancement

Research published in the Journal of Organic Chemistry explored how incorporating this amino acid into peptide sequences affected their stability against proteolytic degradation. The findings suggested that the trifluoromethyl substitution improved resistance to enzymatic cleavage, thereby enhancing the therapeutic potential of peptide-based drugs .

Summary of Research Findings

Q & A

Q. What are the key considerations for designing a stereoselective synthesis of (2S,3S)-3-amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid?

- Methodological Answer : Stereoselective synthesis requires chiral auxiliaries or catalysts to control the (2S,3S) configuration. Starting materials like L-serine or L-alanine can provide the amino acid backbone, while the trifluoromethylphenyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation. Asymmetric hydrogenation or enzymatic resolution may ensure enantiopurity . Use chiral HPLC or polarimetry to confirm stereochemical integrity, and compare retention times with reference standards .

Q. How can researchers validate the enantiomeric purity of this compound?

- Methodological Answer : Enantiomeric purity is validated using chiral stationary-phase HPLC with UV detection at 210–254 nm. Mobile phases often include hexane/isopropanol mixtures with 0.1% trifluoroacetic acid. Confirm results via X-ray crystallography or nuclear Overhauser effect (NOE) NMR spectroscopy to resolve spatial arrangements .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodological Answer :

- NMR : H and C NMR (DMSO-d6 or CDCl3) identify backbone protons, hydroxyl/amino groups, and aromatic signals. F NMR confirms trifluoromethyl integration.

- Mass Spectrometry : High-resolution ESI-MS determines molecular weight (expected [M+H]+: ~306.1).

- IR Spectroscopy : Peaks at ~3300 cm (N-H/O-H) and 1700–1750 cm (C=O) confirm functional groups .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity and metabolic stability?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability by resisting cytochrome P450 oxidation. Assess via:

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?

- Methodological Answer : Discrepancies may arise from assay conditions (pH, co-solvents) or impurity profiles.

- Reproducibility : Standardize protocols (e.g., enzyme concentration, buffer systems).

- Analytical controls : Use UPLC-MS to rule out degradation products.

- Dose-response curves : Confirm activity trends across multiple concentrations .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Dock the compound into target protein structures (PDB ID) to identify binding poses.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Pharmacophore modeling (MOE) : Map critical interactions (H-bond donors, hydrophobic regions) .

Q. What synthetic routes minimize by-products like regioisomers or diastereomers?

- Methodological Answer :

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amino groups and silyl ethers for hydroxyls during trifluoromethylphenyl coupling.

- Kinetic control : Optimize reaction temperature (−78°C for lithiation steps) to favor desired pathway.

- Workup : Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.